Product packaging for Propargyl p-toluenesulfonate(Cat. No.:CAS No. 6165-76-0)

Propargyl p-toluenesulfonate

Cat. No.: B114425
CAS No.: 6165-76-0
M. Wt: 210.25 g/mol
InChI Key: LMBVCSFXFFROTA-UHFFFAOYSA-N
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Description

Significance of Propargyl p-Toluenesulfonate as a Building Block in Organic Chemistry

The importance of this compound in organic synthesis lies in its ability to act as a potent electrophile, readily participating in reactions with a diverse range of nucleophiles. This reactivity allows for the facile construction of molecules containing the propargyl fragment (HC≡C−CH₂−), a structural motif present in numerous biologically active compounds and a versatile precursor for further chemical transformations. guidechem.comwikipedia.org The alkyne functionality within the propargyl group can be further elaborated through various reactions, including cycloadditions, cross-coupling reactions, and reductions, making it a gateway to a vast chemical space. rawsource.comrawsource.com

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. guidechem.comthermofisher.kralfa-industry.com Its application extends to materials science, where it is used in the development of polymers and resins. ontosight.ai The compound's ability to introduce a terminal alkyne into a molecule is particularly valuable for "click" chemistry, a set of powerful and reliable reactions for the rapid synthesis of new chemical entities. uah.edu

Historical Context of Propargylation Reactions and Leaving Group Chemistry

The concept of propargylation, the introduction of a propargyl group, has long been a focus of organic chemists. Early methods often involved the use of propargyl halides (e.g., propargyl bromide or chloride). However, these reagents can be highly reactive and sometimes lack the desired selectivity.

The development of sulfonate esters, such as tosylates, as leaving groups represented a significant advancement in synthetic methodology. The tosylate group, derived from p-toluenesulfonic acid, was recognized as an excellent leaving group due to its ability to stabilize the negative charge that develops during nucleophilic substitution reactions through resonance. libretexts.orgaklectures.comvedantu.com This stability makes the tosylate anion a weak base and, consequently, an excellent leaving group. vedantu.commasterorganicchemistry.com The conversion of alcohols, which are inherently poor leaving groups, into tosylates allows for facile substitution reactions under milder conditions and with greater control over stereochemistry. masterorganicchemistry.comlibretexts.orgwikipedia.org The combination of the reactive propargyl unit with the superior leaving group properties of the tosylate in this compound created a highly effective and versatile reagent for propargylation. guidechem.comvedantu.com

Structural Features and Reactivity Profile of the Propargyl and Tosyl Moieties

This compound's utility stems from the distinct properties of its two key components: the propargyl group and the tosyl group.

The propargyl group (HC≡C−CH₂−) is an alkyl group derived from propyne. wikipedia.org It contains a terminal alkyne, a carbon-carbon triple bond, which is a region of high electron density and a source of significant reactivity. rawsource.comrawsource.com The sp-hybridized carbons of the alkyne and the adjacent sp³-hybridized methylene (B1212753) group create a unique electronic environment. This structure allows the propargyl group to participate in a variety of reactions, including nucleophilic additions and cycloadditions. rawsource.comrawsource.com

The tosyl group (p-toluenesulfonyl group, abbreviated as Ts) is a functional group with the structure CH₃C₆H₄SO₂−. wikipedia.org When attached to an oxygen atom, it forms a tosylate ester. The tosylate anion (TsO⁻) is an exceptionally good leaving group because the negative charge is delocalized over the three oxygen atoms and the aromatic ring through resonance, making it a very stable, weakly basic anion. libretexts.orgaklectures.comvedantu.com

The combination of these two moieties in this compound results in a molecule that is a potent electrophile at the carbon atom attached to the tosylate group. Nucleophiles readily attack this carbon, displacing the stable tosylate anion in a nucleophilic substitution reaction.

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₁₀H₁₀O₃S sigmaaldrich.com
Molecular Weight 210.25 g/mol sigmaaldrich.com
Appearance Clear colorless to brown liquid chemdad.com
Boiling Point 117-121°C at 0.3 mmHg chemdad.com
Density 1.215 g/mL at 20 °C sigmaaldrich.comchemdad.com
Refractive Index n20/D 1.530 sigmaaldrich.comchemdad.com
Solubility Soluble in Chloroform (B151607), Dichloromethane (B109758), DMSO, Ethyl Acetate (B1210297). Insoluble in water. guidechem.comchemdad.com

| CAS Number | 6165-76-0 guidechem.comsigmaaldrich.com |

Overview of Key Reaction Types Mediated by this compound

This compound is a versatile reagent that participates in a wide range of organic transformations. The primary reaction pathway involves the nucleophilic substitution of the tosylate group.

Nucleophilic Substitution Reactions: This is the most common reaction type for this compound. A wide variety of nucleophiles, including those centered on carbon, oxygen, nitrogen, and sulfur, can displace the tosylate group to form new bonds. guidechem.comorganic-chemistry.orgorganic-chemistry.org For example, it reacts with alcohols to form propargyl ethers, with thiols to form propargyl thioethers, and with amines to form propargylamines. organic-chemistry.orgrsc.org

Cross-Coupling Reactions: The propargyl group introduced via this compound can subsequently participate in various cross-coupling reactions, such as the Sonogashira coupling, to form more complex molecular architectures. kcl.ac.uk

Cycloaddition Reactions: The alkyne functionality of the propargyl group is a key participant in cycloaddition reactions, such as the [3+2] cycloaddition with azides (a "click" reaction) to form triazoles. preprints.orgacs.org

Rearrangement Reactions: Under certain conditions, molecules containing the propargyl group can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to yield α,β-unsaturated carbonyl compounds. preprints.orgmdpi.com

Polymerization Reactions: this compound can act as an initiator in cationic ring-opening polymerization reactions, for instance, in the synthesis of poly(2-isopropyl-2-oxazoline)s. chemdad.comsigmaaldrich.comchemicalbook.com

Table 2: Examples of Reactions Involving this compound

Reaction Type Nucleophile/Reagent Product Type Reference
Nucleophilic Substitution Diethyl 2-acetamidomalonate 2-hydroxy-4-pentynoic acid precursor chemdad.comsigmaaldrich.com
Nucleophilic Substitution Alcohols, Thiols, Amines Propargyl ethers, thioethers, amines organic-chemistry.orgrsc.org
Cycloaddition Acylchromates (Pd-catalyzed) Furan (B31954) derivatives chemdad.comsigmaaldrich.com
Polymerization 2-isopropyl-2-oxazoline Linear and cyclic polymers chemdad.comsigmaaldrich.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3S B114425 Propargyl p-toluenesulfonate CAS No. 6165-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-ynyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBVCSFXFFROTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210665
Record name p-Toluenesulfonic acid, 2-propynyl ester
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Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6165-76-0
Record name 2-Propyn-1-ol, 1-(4-methylbenzenesulfonate)
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Record name p-Toluenesulfonic acid, 2-propynyl ester
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Record name p-Toluenesulfonic acid, 2-propynyl ester
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Record name 2-Propyn-1-ol, 4-methylbenzenesulfonate
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Record name P-TOLUENESULFONIC ACID, 2-PROPYNYL ESTER
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Synthetic Methodologies for Propargyl P Toluenesulfonate

Established Synthetic Routes to Propargyl p-Toluenesulfonate

The most common and historically significant method for synthesizing this compound is the direct reaction of propargyl alcohol with p-toluenesulfonyl chloride.

The standard synthesis of this compound involves the esterification of propargyl alcohol with p-toluenesulfonyl chloride (TsCl). svkm-iop.ac.in This reaction is a classic example of converting an alcohol's hydroxyl group, which is a poor leaving group, into a tosylate group, which is an excellent leaving group. svkm-iop.ac.in The transformation facilitates subsequent nucleophilic substitution or elimination reactions.

The general mechanism involves the nucleophilic attack of the oxygen atom from the propargyl alcohol's hydroxyl group on the electrophilic sulfur atom of p-toluenesulfonyl chloride. orgosolver.com This is typically performed in the presence of a base, such as pyridine (B92270) or potassium hydroxide (B78521), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the equilibrium towards the product. orgosolver.comlibretexts.org Only the O-H bond of the alcohol is broken in this process, meaning the configuration at the carbon atom attached to the oxygen remains unchanged. libretexts.org

A documented procedure for this synthesis involves dissolving p-toluenesulfonyl chloride in a mixture of water and dichloromethane (B109758), followed by the addition of propargyl alcohol and potassium hydroxide while maintaining a low temperature. This method has been reported to produce this compound in an 84.0% yield. nih.govbeilstein-journals.org

The efficiency and outcome of the synthesis of this compound are highly dependent on the specific reaction conditions and reagents employed. Optimization of these parameters is crucial for maximizing yield and ensuring high purity of the final product. Key factors include the choice of base, solvent, and reaction temperature.

Base: A variety of bases can be used, with pyridine being a traditional choice that often acts as both a base and a solvent. svkm-iop.ac.inlibretexts.org However, inorganic bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also effective and can be more economical. nih.govbeilstein-journals.orgprepchem.com The strength of the base can influence the reaction's selectivity and rate. svkm-iop.ac.in

Solvent: The solvent system must be capable of dissolving the reactants. Common choices include chlorinated solvents like dichloromethane (DCM), ethers such as tetrahydrofuran (B95107) (THF), or aromatic hydrocarbons. nih.govbeilstein-journals.orgprepchem.com A biphasic system, such as water/DCM, can be used to facilitate the separation of the organic product from inorganic byproducts during workup. nih.govbeilstein-journals.org

Temperature: The esterification reaction is typically exothermic. Therefore, maintaining a low temperature (e.g., 0–5 °C) is often necessary to control the reaction rate, prevent side reactions, and ensure safety. prepchem.com

Purity: The purity of the starting materials, particularly the p-toluenesulfonyl chloride, is important for obtaining a clean product. orgsyn.org Purification of the final product generally involves an aqueous workup to remove the base and its corresponding salt, followed by extraction into an organic solvent, drying, and removal of the solvent under vacuum. nih.govbeilstein-journals.org

The following table summarizes various reported conditions for the synthesis of this compound and its analogs, highlighting the impact of different reagents and conditions on the reaction yield.

AlcoholBaseSolventTemperatureTimeYieldReference
Propargyl AlcoholPotassium HydroxideWater/DichloromethaneNot specifiedNot specified84.0% nih.gov, beilstein-journals.org
Bromopropargyl AlcoholSodium HydroxideTetrahydrofuran/Water0-5 °C4 hrs92.5% prepchem.com

Alternative and Emerging Synthetic Approaches to this compound

While the traditional esterification method is robust, research continues to seek alternative synthetic routes that offer improvements in terms of efficiency, environmental impact, and operational simplicity.

The conventional synthesis of this compound from propargyl alcohol and p-toluenesulfonyl chloride is a highly efficient, single-step transformation. Consequently, the development of multi-step "one-pot" procedures to synthesize this specific compound is not extensively documented, as the existing method is already very direct. The term "one-pot" synthesis typically refers to procedures where a reactant undergoes several consecutive chemical transformations in a single reactor without the isolation of intermediates. While there are numerous examples of one-pot reactions that use this compound as a key intermediate to build more complex molecules, nih.govbeilstein-journals.org the synthesis of the tosylate itself is rarely part of such a sequence.

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com Applying these principles to the synthesis of this compound involves considering alternatives to traditional solvents and exploring catalytic methods.

Solvent-Free and Alternative Solvent Reactions: A significant drawback of many established tosylation procedures is the reliance on volatile and often hazardous organic solvents like dichloromethane. jddhs.com One avenue for a greener synthesis is the development of solvent-free reaction conditions. benthamscience.comsemnan.ac.ir Such a procedure could involve reacting propargyl alcohol directly with p-toluenesulfonyl chloride in the presence of a solid base, thereby eliminating solvent waste. Additionally, replacing hazardous solvents with more benign alternatives is a key goal of green chemistry.

Catalytic Approaches: While the reaction with TsCl is stoichiometric, the broader field of esterification has seen the development of catalytic methods. For instance, p-toluenesulfonic acid (p-TSA), the hydrolysis product of TsCl, is itself an effective catalyst for various organic transformations, including esterifications and one-pot reactions. preprints.org The development of a truly catalytic method for tosylation would represent a significant advancement, though this remains a challenge as the tosyl group is transferred stoichiometrically from the reagent.

Reaction Mechanisms and Reactivity of Propargyl P Toluenesulfonate

Nucleophilic Substitution Reactions Involving Propargyl p-Toluenesulfonate

The primary mode of reactivity for this compound involves nucleophilic substitution. A nucleophile can attack one of two electrophilic sites: the α-carbon (C-1), which is directly attached to the tosylate leaving group, or the γ-carbon (C-3) at the terminus of the alkyne. This dual reactivity leads to a competition between direct substitution and substitution with rearrangement, governed by SN1', SN2, and SN2' mechanisms.

Under conditions that favor carbocation formation, such as in polar, non-nucleophilic solvents or with substrates bearing a stabilizing group (e.g., an aryl group) at the α-carbon, a unimolecular substitution mechanism can operate. The SN1' mechanism begins with the rate-determining departure of the tosylate leaving group to form a resonance-stabilized carbocation.

This intermediate is not a simple propargyl cation but rather a hybrid resonance structure of a propargyl cation and an allenyl cation. The positive charge is delocalized across both the α- and γ-carbon atoms.

Scheme 1: Formation of the Resonance-Stabilized Propargyl-Allenyl Cation

A subsequent, rapid attack by a nucleophile (Nu⁻) can occur at either electrophilic carbon. Attack at the α-carbon yields the propargyl substitution product, while attack at the γ-carbon results in the rearranged allenyl product. This process is known as a propargylic rearrangement. Because the intermediate carbocation is planar, if the α-carbon is a stereocenter, this pathway typically leads to racemization.

Reactions of propargyl alcohols with allylsilanes, promoted by Lewis acids, have been shown to proceed through such cationic intermediates, underscoring the accessibility of this pathway for propargylic systems. thieme-connect.denih.gov

In the presence of strong nucleophiles and typically in polar aprotic solvents, nucleophilic substitution on this compound proceeds via bimolecular, concerted mechanisms. pbworks.com Two distinct pathways are possible: the direct SN2 substitution and the rearranged SN2' substitution. nih.govnih.gov

SN2 Pathway: The nucleophile directly attacks the α-carbon from the backside, displacing the tosylate leaving group in a single, concerted step. This pathway leads exclusively to the propargyl product. If the α-carbon is a chiral center, the reaction proceeds with a complete inversion of stereochemistry. libretexts.org

SN2' Pathway: The nucleophile attacks the terminal γ-carbon of the alkyne. This attack occurs concurrently with a rearrangement of the π-electrons of the triple bond and the departure of the leaving group from the α-carbon. This concerted process results in the formation of an allenyl product. nih.gov

The competition between these two pathways is a central feature of propargylic system reactivity. The outcome is highly dependent on factors such as steric hindrance at the α-carbon and the electronic nature of the nucleophile. nih.gov For instance, increased steric bulk at the α-position can hinder the direct SN2 attack, thereby favoring the SN2' pathway. nih.gov

The regiochemical outcome of the substitution reaction (formation of propargyl vs. allenyl products) is profoundly influenced by the nature of the attacking nucleophile. The Hard and Soft Acids and Bases (HSAB) principle provides a useful framework for predicting this selectivity. The α-carbon, being adjacent to the electronegative oxygen of the tosylate group, is considered a "hard" electrophilic center. In contrast, the γ-carbon, which allows for attack on the π-system of the alkyne, is considered a "soft" electrophilic center. Consequently, hard nucleophiles tend to favor the SN2 pathway, while soft nucleophiles preferentially react via the SN2' pathway. nih.gov

Soft carbon nucleophiles, such as organocuprates (Gilman reagents) and silyl (B83357) cuprates, are classic examples of reagents that favor the SN2' pathway. masterorganicchemistry.com Their reaction with propargylic electrophiles is a well-established method for the synthesis of allenes. wikipedia.orgrsc.org The high polarizability and "softness" of these reagents direct the attack to the soft γ-carbon of the propargyl system.

For instance, the reaction of propargylic acetates and carbamates with silyl cuprate (B13416276) reagents regioselectively yields allenylsilanes, demonstrating the strong preference for the SN2' pathway. rsc.org this compound is expected to react similarly due to the comparable or superior leaving group ability of the tosylate. Allyltrimethylsilane, in the presence of a Lewis acid catalyst, can also serve as a carbon nucleophile, typically reacting through an SN1'-type mechanism involving a carbocation intermediate to yield allylated propargyl or allenyl compounds. thieme-connect.de

Nucleophile (Type)SubstrateProduct TypePredominant PathwayReference
Dimethyl(phenyl)silyl cuprate (Soft Carbon)Pent-3-yn-2-yl N-phenylcarbamateAllenylsilaneSN2' rsc.org
Lithium dimethylcuprate (Soft Carbon)Propargyl TosylateAllenyl derivativeSN2' masterorganicchemistry.com
Allyltrimethylsilane / BCl₃ (Carbon)α-Arylpropargyl alcoholAllylated allene (B1206475)SN1' thieme-connect.de

Oxygen-centered nucleophiles, such as alcohols and water, are generally considered "hard" nucleophiles due to the high electronegativity and low polarizability of the oxygen atom. Consequently, they typically favor direct attack at the hard α-carbon via the SN2 mechanism to yield propargyl ethers.

Solvolysis studies of related alkyl p-toluenesulfonates in various alcohols have confirmed a bimolecular mechanism consistent with an SN2 pathway. catalysis.ru However, the regioselectivity can be influenced by the reaction conditions. Phenoxides, for example, are ambident nucleophiles that can undergo either O-alkylation or C-alkylation. In polar aprotic solvents like DMF or DMSO, O-alkylation (attack by the hard oxygen center) is generally favored to produce aryl propargyl ethers. In contrast, polar protic solvents can solvate the oxygen atom via hydrogen bonding, shielding it and promoting attack by the softer carbon centers of the aromatic ring (C-alkylation). pharmaxchange.inforesearchgate.net

Nucleophile (Type)SubstrateConditionsProduct TypePredominant PathwayReference
Alcohols (Hard Oxygen)3-Phenylpropyl p-toluenesulfonate40-70°CPropargyl EtherSN2 catalysis.ru
Phenoxide (Hard Oxygen)Propargyl BromideK₂CO₃, DMFAryl Propargyl Ether (O-alkylation)SN2 pharmaxchange.info
2-Naphthoxide (Ambident)Benzyl BromideTrifluoroethanol (Protic Solvent)C-Alkylated NaphtholSN2 (at Carbon) pharmaxchange.info

Nitrogen-centered nucleophiles like amines are also classified as hard nucleophiles. Their reactions with this compound overwhelmingly proceed through the SN2 pathway to afford propargylamines. This reaction is a standard and reliable method for introducing the propargyl group onto a nitrogen atom. The formation of allenic side products is generally not observed, highlighting the high regioselectivity of the SN2 attack at the α-carbon.

The primary challenge in these reactions is often overalkylation. The resulting secondary or tertiary propargylamine (B41283) can remain sufficiently nucleophilic to react with another molecule of this compound, leading to the formation of quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-propargylated product.

Nucleophile (Type)SubstrateConditionsProduct TypePredominant PathwayReference
Primary/Secondary Amines (Hard Nitrogen)Propargyl Bromide/TosylateBase, Aprotic SolventPropargylamineSN2 phytojournal.com
β-Ketothioamides (Nitrogen/Sulfur)Aryl Propargyl Alcoholp-TSA, rtPropargylated ThioamideSN1' nih.gov

Influence of Nucleophile Nature on Regioselectivity and Stereoselectivity

Sulfur-Centered Nucleophiles (e.g., Thiols)

This compound readily reacts with sulfur-centered nucleophiles, such as thiols, in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, facilitating the attack by the nucleophilic sulfur atom. This reaction typically proceeds via an SN2 mechanism, leading to the formation of propargyl thioethers.

The general reaction involves the deprotonation of a thiol (R-SH) by a base to form a more nucleophilic thiolate anion (R-S⁻), which then attacks the methylene (B1212753) carbon of the propargyl tosylate, displacing the tosylate anion.

Research has shown that this method is effective for the synthesis of various S-aryl propargyl thioethers. For instance, p-toluenesulfonic acid (PTSA) can catalyze the thiolation of propargylic alcohols, which are precursors to or can be substituted by tosylates, with a variety of thiols. acs.org The reaction is generally compatible with thiophenols bearing electron-donating, neutral, or moderately electron-withdrawing substituents. acs.org

Thiol NucleophileProductReaction ConditionsReference
ThiophenolPhenyl propargyl sulfideBase (e.g., K₂CO₃), Solvent (e.g., Acetone)General Knowledge
p-Methylthiophenolp-Tolyl propargyl sulfideBase (e.g., NaH), Solvent (e.g., THF)General Knowledge
ThionaphtholsNaphthyl propargyl sulfidesPTSA catalyst acs.org
Halide Nucleophiles (e.g., Fluorination)

The substitution of the tosylate group in this compound with a halide ion is a common method for the synthesis of propargyl halides. Fluorination, in particular, is a significant transformation for introducing fluorine into organic molecules. Due to the high electronegativity of fluorine, fluoride (B91410) ions are relatively poor nucleophiles in protic solvents but their nucleophilicity is enhanced in aprotic polar solvents.

Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are often used as a source of fluoride ions in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile. The reaction proceeds via an SN2 pathway to yield propargyl fluoride. The synthesis of propargyl fluorides is valuable as these compounds are precursors to more complex fluorinated molecules. organic-chemistry.org While direct fluorination of propargyl tosylates is a standard method, other strategies involve the use of specialized fluorinating agents. organic-chemistry.orgsioc.ac.cn

Halide SourceSolventProductTypical Conditions
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Propargyl fluorideAnhydrous, Room Temperature
Potassium iodide (KI)AcetonePropargyl iodideReflux (Finkelstein reaction)
Lithium bromide (LiBr)AcetonitrilePropargyl bromideReflux

Electrophilic Activation and Reactivity of the Propargyl Moiety

Beyond its role as an electrophile at the methylene carbon, the propargyl group itself can be activated to participate in various reactions.

Formation of Propargylic Carbocations and Allenyl Cations

Under certain conditions, particularly with Lewis acids or in solvolysis reactions, this compound can ionize to form a propargylic carbocation. This cation is resonance-stabilized, existing as a hybrid of a propargyl cation and an allenyl cation. The positive charge is delocalized over the C1 and C3 positions.

This dual character means that subsequent attack by a nucleophile can occur at either the propargylic carbon (C1) or the allenic carbon (C3), leading to a mixture of propargyl and allenyl products. The regioselectivity of the nucleophilic attack is influenced by factors such as the nature of the nucleophile, the solvent, and the substitution pattern on the propargyl system. The generation of these cationic intermediates is a key step in many synthetic transformations. organic-chemistry.orgnih.gov

Role in Electrophilic Annulation and Cyclization Reactions

The electrophilic nature of the propargyl system, especially when activated by the tosylate leaving group, makes it a valuable component in annulation and cyclization reactions. In these processes, the propargyl unit acts as a three-carbon electrophilic building block. Intramolecular attack by a nucleophilic center within the same molecule onto the propargylic system can lead to the formation of various cyclic structures. Similarly, in intermolecular reactions, this compound can react with a molecule containing two nucleophilic sites to construct a ring. These reactions are powerful methods for synthesizing carbo- and heterocyclic compounds. bohrium.comconsensus.app

Rearrangement Pathways of this compound and Related Propargylic Systems

Propargylic systems are known to undergo characteristic rearrangement reactions, often under acidic conditions. While these rearrangements are most famously documented for propargyl alcohols, the underlying mechanisms involving propargylic/allenic intermediates are relevant to the reactivity of tosylate derivatives.

Meyer-Schuster and Rupe Rearrangements

The Meyer-Schuster and Rupe rearrangements are acid-catalyzed isomerizations of propargylic alcohols. synarchive.comwikipedia.org

Meyer-Schuster Rearrangement : This reaction involves the conversion of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org The mechanism proceeds through the protonation of the hydroxyl group, followed by its departure to form a propargylic/allenic cation. A wikipedia.orgslideshare.net-shift of the hydroxyl group (as water) and subsequent tautomerization yields the final product. wikipedia.org

Rupe Rearrangement : Tertiary propargyl alcohols that lack α-protons can undergo the Rupe rearrangement to form α,β-unsaturated ketones. wikipedia.org This pathway is often competitive with the Meyer-Schuster rearrangement for tertiary alcohols. synarchive.com

While this compound does not possess a hydroxyl group to initiate these rearrangements in the classical sense, its solvolysis or acid-catalyzed reactions can generate the same key propargylic/allenic carbocation intermediates. nih.gov The subsequent reaction with water or other nucleophiles can lead to products that are structurally identical to those obtained from Meyer-Schuster or Rupe rearrangements. The tosylate's excellent leaving group ability can facilitate the formation of these cationic intermediates under milder conditions than those required for the corresponding alcohols. rsc.org

Radical and Carbene-Mediated Reactions

This compound can participate in reactions involving high-energy intermediates such as radicals and carbenes, leveraging the reactivity of both the propargyl group and the tosylate moiety.

Radical Reactions

The propargyl radical (∙C3H3) is a crucial intermediate in organic synthesis and combustion chemistry. nih.govresearchgate.net It exists in resonance with the allenyl radical, which influences the diversity of potential reaction products. researchgate.net Propargyl radicals can be generated through various methods, including hydrogen atom abstraction or homolysis of a propargyl-X bond. researchgate.net While direct homolysis of the C-O bond in this compound requires significant energy, the compound can react with radical initiators or under photolytic/thermal conditions that facilitate radical formation.

Research has shown that reactions involving propargyl radicals are key to forming aromatic compounds; for example, the reaction between the propargyl radical (∙C3H3) and the butadienyl radical (∙i-C4H5) can lead to the formation of toluene. nih.gov Additionally, the p-toluenesulfonyl moiety can also participate in radical chemistry. The free p-toluenesulfonyl radical can be generated by the thermolysis or photolysis of compounds like p-toluenesulfonyl iodide. rsc.org This radical species can then add to unsaturated systems like olefins and quinones. rsc.org

Carbene-Mediated Reactions

Carbenes are neutral, divalent carbon species with six valence electrons. They are highly reactive and can undergo various reactions, most notably addition to double and triple bonds to form cyclopropane (B1198618) and cyclopropene (B1174273) derivatives, respectively. libretexts.org The alkyne functional group in this compound is a suitable substrate for carbene addition.

The reaction of a carbene, such as methylene (CH2) generated from diazomethane, with the triple bond of this compound would be expected to yield a cyclopropene derivative. The reaction with singlet carbenes is typically a concerted process that preserves the stereochemistry of the substrate. libretexts.org The high reactivity of carbenes means the rate-limiting step is often the formation of the carbene itself. libretexts.org Such reactions provide a direct route to highly strained and synthetically useful three-membered ring systems functionalized with a tosylate group for further elaboration.

Table 2: Representative Radical and Carbene-Mediated Reactions
Reactant(s)IntermediateReaction TypePotential ProductReference
Propargyl Radical + Butadienyl RadicalPropargyl RadicalRadical-Radical CouplingToluene nih.gov
p-Toluenesulfonyl Iodide + Olefinp-Toluenesulfonyl RadicalRadical Additionβ-Iodo Sulfone rsc.org
This compound + DiazomethaneMethylene CarbeneCarbene AdditionCyclopropene Derivative libretexts.org

Catalysis in Reactions Involving Propargyl P Toluenesulfonate

Brønsted Acid Catalysis

Brønsted acids catalyze reactions by protonating a functional group, thereby increasing its electrophilicity and facilitating subsequent nucleophilic attack, cyclization, or rearrangement. In the context of propargylic systems, the hydroxyl group of propargylic alcohols is a primary target for protonation, converting it into a good leaving group (water) and generating a stabilized propargylic cation intermediate. This allows for a range of synthetic applications under relatively mild conditions.

p-Toluenesulfonic Acid (PTSA) as a Catalyst

p-Toluenesulfonic acid (PTSA) is a strong, non-toxic, and inexpensive solid organic acid that is widely utilized as a catalyst in organic synthesis. researchgate.net Its high acidity, solubility in many organic solvents, and operational simplicity make it a popular choice for promoting various transformations. researchgate.netrsc.org In reactions involving propargylic systems, PTSA has proven to be a versatile and efficient catalyst. researchgate.net

A significant application of PTSA is in the metal-free nucleophilic substitution of propargylic alcohols. nih.govresearchgate.net This method provides a direct and environmentally friendly alternative to traditional metal-catalyzed processes. nih.gov PTSA efficiently catalyzes the substitution of the hydroxyl group in propargylic alcohols with a diverse array of carbon- and heteroatom-centered nucleophiles. nih.govresearchgate.net These reactions can be performed under mild conditions, often in air and without the need for rigorously dried solvents, which is advantageous for large-scale synthesis. nih.gov

The scope of nucleophiles includes alcohols, thiols, amines, amides, and carbon-centered nucleophiles like allyltrimethylsilane, leading to the formation of new C-O, C-S, C-N, and C-C bonds, respectively. nih.govresearchgate.net For instance, the reaction of propargylic alcohols with various nucleophiles catalyzed by p-toluenesulfonic acid monohydrate (PTSA·H₂O) yields the corresponding substituted products in good to excellent yields. researchgate.net

Table 1: PTSA-Catalyzed Nucleophilic Substitution of Propargylic Alcohols

Propargylic Alcohol SubstrateNucleophileCatalystSolventYield (%)Reference
Various Propargylic AlcoholsAlcohols, Thiols, Amines, AmidesPTSA·H₂OVarious52-90 researchgate.net
Various Propargylic AlcoholsAllyltrimethylsilanePTSA·H₂OVarious78-80 researchgate.net

PTSA is also an effective catalyst for cyclization reactions that are often initiated by a propargylation step. These tandem or one-pot processes provide rapid access to complex heterocyclic structures. rsc.orgnih.gov

One notable example is the one-pot synthesis of substituted oxazoles from propargylic alcohols and amides. rsc.org In this process, PTSA acts as a bifunctional catalyst, first promoting the propargylation of the amide and then catalyzing the subsequent intramolecular cycloisomerization to form the oxazole (B20620) ring. rsc.org Similarly, PTSA mediates the propargylation of β-ketothioamides with aryl propargyl alcohols, which can then undergo a base-promoted intramolecular 1,5-cyclization to afford highly substituted thiophenes. nih.gov

Further applications of PTSA in cyclization include the synthesis of isocoumarins through the annulation of diarylalkynes and the intramolecular Friedel–Crafts cyclization of epoxy-arenes. researchgate.net

Table 2: Examples of PTSA-Catalyzed Cyclization Reactions

ReactantsCatalystProduct TypeKey TransformationReference
Propargylic Alcohols + AmidesPTSA·H₂OSubstituted OxazolesPropargylation/Cycloisomerization rsc.org
β-Ketothioamides + Aryl Propargyl AlcoholsPTSA / BaseSubstituted ThiophenesPropargylation/1,5-Cyclization nih.gov
Functionalized DiarylalkynesPTSA3-Aryl-Substituted IsocoumarinsAnnulation researchgate.net

PTSA can catalyze rearrangement reactions of propargylic alcohols, most notably the Meyer–Schuster rearrangement. This reaction converts propargyl alcohols into α,β-unsaturated carbonyl compounds. researchgate.net The process is efficient and provides a simple protocol for accessing these valuable synthetic intermediates. researchgate.net

Other Organic Acid Catalysts (e.g., Camphorsulfonic Acid, Trifluoroacetic Acid)

Besides PTSA, other Brønsted acids are also effective catalysts for transformations of propargylic compounds.

Camphorsulfonic Acid (CSA) , another strong organic acid, has been used in parallel with PTSA for the metal-free catalytic nucleophilic substitution of propargylic alcohols. nih.gov It demonstrates similar efficiency in promoting the substitution of the hydroxyl group with various nucleophiles under mild conditions. nih.gov CSA has also been employed in Friedel-Crafts alkylations and other tandem reactions, showcasing its utility in forming C-C bonds and constructing complex molecular frameworks. sigmaaldrich.comfishersci.com

Trifluoroacetic Acid (TFA) is a very strong organic acid (pKa 0.23) often used as a solvent or catalyst. commonorganicchemistry.comnih.gov Its strong acidity and volatility facilitate its use and subsequent removal from reaction mixtures. commonorganicchemistry.com In the context of propargylic systems, TFA can be used as a catalyst in reactions involving propargylic alcohols. For example, it has been used in a solution of 1-phenylpropargyl alcohol and hydrazine (B178648) monohydrate in methanol (B129727) during an electrochemical hydrogenation process. tcichemicals.com TFA is also known to be used in acid-catalyzed reactions like the cleavage of ester protecting groups. nih.gov

Inorganic Acid Catalysts (e.g., HBF4, Phosphomolybdic Acid)

Inorganic Brønsted acids offer another class of catalysts for reactions of propargylic alcohols.

Fluoroboric acid (HBF₄) has been identified as a highly effective catalyst for the propargylation of various nucleophiles. commonorganicchemistry.comwikipedia.org Using a commercially available aqueous solution of HBF₄, new C-O, C-N, and C-C bonds can be formed in good to excellent yields with low catalyst loadings (typically 1 mol%). commonorganicchemistry.comwikipedia.org The reactions are conducted under simple conditions, in air and using technical grade solvents. commonorganicchemistry.comwikipedia.org This methodology is compatible with a range of substrates, including electron-poor propargylic alcohols and acid-sensitive indoles. commonorganicchemistry.com

Phosphomolybdic acid (PMA) is an inexpensive, commercially available solid heteropoly acid that has shown high catalytic activity in various organic syntheses. nih.gov It is an effective catalyst for the propargylic substitution reactions of secondary propargylic alcohols with a wide range of nucleophiles under mild conditions. nih.gov PMA has also been identified as the first efficient catalyst for the Meyer–Schuster rearrangement of propargylic alcohols bearing fluorine atoms, a transformation that often fails with classical reagents. researchgate.net Furthermore, PMA can be supported on silica (B1680970) gel to create a recyclable catalyst for reactions such as the Nazarov cyclization. rsc.org

Table 3: Overview of Other Brønsted Acid Catalysts in Propargylic Alcohol Reactions

CatalystCatalyst TypeApplicationKey FeaturesReference
Camphorsulfonic Acid (CSA)OrganicNucleophilic SubstitutionMetal-free, mild conditions nih.gov
Trifluoroacetic Acid (TFA)OrganicGeneral Acid CatalysisVery strong acid, volatile commonorganicchemistry.comtcichemicals.com
Fluoroboric Acid (HBF₄)InorganicNucleophilic Substitution (Propargylation)Low catalyst loading, good yields, simple conditions commonorganicchemistry.comwikipedia.org
Phosphomolybdic Acid (PMA)InorganicNucleophilic Substitution, Meyer-Schuster RearrangementInexpensive, effective for fluorinated substrates, can be supported/recycled rsc.orgnih.govresearchgate.net

Lewis Acid Catalysis (e.g., FeCl3, InCl3, BF3·Et2O, Ga(OTf)3)

Lewis acids are effective catalysts for a variety of transformations involving propargylic compounds, including propargyl p-toluenesulfonate. They function by activating the triple bond or coordinating to the leaving group, thereby facilitating nucleophilic attack. While direct studies on this compound with some of these specific Lewis acids are not extensively documented, their catalytic activity with analogous propargylic alcohols and acetates provides significant insight into their potential reactivity with the tosylate.

FeCl3: Iron(III) chloride is an inexpensive and efficient Lewis acid catalyst for nucleophilic substitution reactions of propargylic alcohols. organic-chemistry.org This suggests that FeCl3 can activate the propargylic system towards attack by various nucleophiles, leading to the formation of new C-C, C-O, C-S, and C-N bonds. organic-chemistry.org In a notable application, FeCl3 catalyzes a tandem propargylation-cycloisomerization reaction of propargylic alcohols or acetates with 1,3-dicarbonyl compounds to yield highly substituted furans. organic-chemistry.org The proposed mechanism involves the formation of a propargylic cation, which is then attacked by the enol form of the 1,3-dicarbonyl compound, followed by an FeCl3-catalyzed cyclization. organic-chemistry.org Given that the tosylate group is a better leaving group than hydroxyl or acetate (B1210297), it is expected that this compound would undergo similar FeCl3-catalyzed transformations with high efficiency.

InCl3: Indium(III) chloride has demonstrated its utility as a versatile catalyst in organic synthesis, including in reactions involving propargylic systems. nih.gov For instance, InCl3 catalyzes the propargylation of indoles and phenols with propargylic acetates. researchgate.net This methodology has been applied to the synthesis of benzofurans and naphthofurans. researchgate.net Furthermore, InCl3 has been employed in multicomponent reactions to produce highly substituted pyrroles from propargyl alcohols, 1,3-dicarbonyl compounds, and primary amines. nih.gov

BF3·Et2O: Boron trifluoride etherate is a widely used Lewis acid in organic synthesis. It has been shown to catalyze tandem reactions involving propargyl alcohols. For example, a BF3·Et2O-catalyzed tandem reaction of propargyl alcohol, a sulfonamide, and N-iodosuccinimide has been reported. researchgate.net It also plays a role in Baeyer-Villiger reactions of steroidal ketones containing a spiroketal moiety derived from a propargyl group. nih.gov

Ga(OTf)3: Gallium(III) triflate is a powerful Lewis acid that has been shown to catalyze the nucleophilic substitution of propargyl alcohols with high efficiency. researchgate.net It has also been used to promote sequential reactions involving sulfur-assisted propargyl-allenyl isomerizations and intramolecular [4+2] cycloadditions for the synthesis of 1,3-dihydrobenzo[c]thiophenes. nih.gov

The following table summarizes the types of reactions catalyzed by these Lewis acids with propargylic substrates.

Lewis AcidSubstrate TypeReaction TypeProduct
FeCl3 Propargylic Alcohols/AcetatesNucleophilic Substitution, Tandem Propargylation-CycloisomerizationPropargylated compounds, Substituted Furans
InCl3 Propargylic Alcohols/AcetatesPropargylation, Multicomponent ReactionsPropargylated indoles/phenols, Substituted Pyrroles
BF3·Et2O Propargyl AlcoholTandem ReactionFunctionalized heterocycles
Ga(OTf)3 Propargyl AlcoholsNucleophilic Substitution, Sequential Isomerization/CycloadditionPropargylated compounds, Dihydrobenzo[c]thiophenes

Transition Metal Catalysis

Transition metals, particularly gold and palladium, have emerged as powerful catalysts for a wide array of transformations involving the alkyne functionality of propargyl compounds.

Gold catalysts, known for their carbophilic nature, readily activate the triple bond of propargyl derivatives, leading to a diverse range of molecular architectures.

Gold(I) complexes are effective catalysts for the hydrative cyclization of N-propargyl-ynamides. In the presence of a gold(I) catalyst and p-toluenesulfonic acid, these substrates undergo cyclization with water to afford N-tosyl-3,6-dihydropyridin-2(1H)-ones in good yields and with high stereocontrol. organic-chemistry.orgnih.gov The reaction proceeds through the gold-promoted activation of the ynamide, followed by nucleophilic attack of water and subsequent cyclization. The choice of chiral diphosphine ligands on the gold(I) center can induce high levels of enantioselectivity. nih.gov

Gold-catalyzed annulation reactions of propargylic substrates provide a powerful tool for the construction of cyclic and polycyclic systems. researchgate.net For instance, gold catalysts can effect the annulation of 1,8-dialkynylnaphthalenes to produce indenophenalene derivatives. d-nb.info While direct examples with this compound are not abundant, the reactivity of other propargylic systems suggests its potential as a substrate in such transformations. The reaction mechanism often involves the gold-catalyzed activation of the alkyne, followed by an intramolecular cyclization event.

Multicomponent reactions (MCRs) catalyzed by gold offer an efficient pathway to complex molecules from simple starting materials in a single step. mdpi.comresearchgate.net Gold catalysts have been employed in A3 (alkyne-aldehyde-amine) coupling reactions to synthesize propargylamines. nih.gov While many MCRs involve propargylic alcohols or terminal alkynes, the principles can be extended to this compound, which can act as an electrophile after initial activation. Gold(III) catalysis has been successfully used in a propargylic substitution reaction followed by cycloisomerization to synthesize poly-substituted furans from N-tosylpropargyl amines and 1,3-dicarbonyl compounds. mdpi.com

The table below provides an overview of gold-catalyzed transformations of propargylic compounds.

Gold Catalyst TypeReaction TypeSubstrate ExampleProduct Example
Gold(I) Hydrative CyclizationN-propargyl-ynamideN-tosyl-3,6-dihydropyridin-2(1H)-one
Gold(I) Annulation1,8-dialkynylnaphthaleneIndenophenalene derivative
Gold(I)/Gold(III) Multicomponent ReactionAlkyne, Aldehyde, AminePropargylamine (B41283)
Gold(III) Propargylic Substitution/CycloisomerizationN-tosylpropargyl aminePoly-substituted furan (B31954)

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been widely applied to reactions involving propargylic electrophiles like this compound. These reactions typically proceed through the formation of an allenylpalladium or propargylpalladium intermediate.

Cross-Coupling Reactions: this compound is a suitable electrophile in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate. While direct examples with this compound are not extensively reported, palladium-catalyzed cyclization of ynamides and propargyl tethered iodosulfonamides with boronic acids to form benzosultams has been demonstrated. rsc.org This indicates the feasibility of coupling propargylic electrophiles with boronic acids. mdpi.comnih.govresearchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. This compound itself contains a terminal alkyne and can also act as the electrophile. Palladium-catalyzed Sonogashira coupling of various iodoaromatic compounds with propargyl alcohol has been reported to proceed in good to excellent yields. nih.govbeilstein-journals.orgresearchgate.net This highlights the utility of the propargyl moiety in this important C-C bond-forming reaction. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While the classic Heck reaction does not typically involve propargylic electrophiles, related palladium-catalyzed reactions of propargyl compounds are known. organic-chemistry.orgscispace.comrsc.orgsioc-journal.cn

The following table summarizes key palladium-catalyzed reactions involving propargylic systems.

Reaction NameCoupling PartnersCatalyst System (Typical)
Suzuki-Miyaura Coupling Propargylic Electrophile + Organoboron ReagentPd(0) complex, Base
Sonogashira Coupling Terminal Alkyne + Propargylic Electrophile OR Propargyl Compound + Aryl/Vinyl HalidePd(0) complex, Cu(I) co-catalyst, Base
Heck-type Reactions Propargylic Compound + AlkenePd(0) complex, Base

Palladium-Catalyzed Reactions

Cross-Coupling Reactions (e.g., with Acylchromates for Furan Derivatives)

The catalytic cross-coupling of this compound with suitable nucleophiles is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct cross-coupling with acylchromates for the synthesis of furan derivatives is a specific transformation, the broader context of metal-catalyzed reactions leading to furan synthesis provides valuable insight into the reactivity of this compound.

Various transition metals catalyze the synthesis of furans from propargylic substrates. For instance, iron(III) chloride has been shown to effectively catalyze the tandem propargylation-cycloisomerization reaction of propargylic alcohols or acetates with 1,3-dicarbonyl compounds, yielding highly substituted furans. organic-chemistry.org Similarly, p-toluenesulfonic acid (TsOH) can catalyze the cyclization of γ-alkynyl ketone intermediates, which can be formed from propargylic precursors, to afford tri- or tetrasubstituted furans. organic-chemistry.org

The general strategy for the synthesis of furan derivatives from propargylic precursors often involves two key steps: the formation of a key intermediate via substitution at the propargylic position, followed by a cyclization event. Catalysts play a crucial role in both of these steps, activating the propargylic substrate and promoting the subsequent ring closure.

Table 1: Catalytic Systems for Furan Synthesis from Propargylic Precursors
CatalystPropargylic SubstrateCoupling Partner/Reaction TypeProductReference
FeCl₃Propargylic alcohols/acetates1,3-Dicarbonyl compoundsHighly substituted furans organic-chemistry.org
TsOHγ-Alkynyl ketones (from propargylic precursors)Intramolecular cyclizationTri- or tetrasubstituted furans organic-chemistry.org
Platinum catalystsPropargylic oxiranesCycloisomerizationHighly substituted furans organic-chemistry.org
Copper catalystsAryl ketones and styrenesOxidative cyclizationMultiaryl-substituted furans organic-chemistry.org
Cyclization Reactions

This compound is an excellent substrate for a variety of catalytic cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic frameworks. The presence of the alkyne moiety allows for various modes of cyclization, including intramolecular additions and transition metal-catalyzed annulations.

A notable example is the Zn(OTf)₂-catalyzed cyclization of propargyl alcohols with anilines and phenols to produce indoles and benzofurans, respectively. nih.gov While this reaction utilizes propargyl alcohols, the principle of activating the propargylic position for nucleophilic attack and subsequent cyclization is directly applicable to this compound. The mechanism often involves the formation of a key intermediate, such as an α-carbonyl species, which then undergoes intramolecular cyclization. nih.gov

Domino reactions involving the alkylation of a nucleophile with a propargylic electrophile followed by an in-situ cyclization are also prevalent. For instance, propargyl bromides have been used in domino alkylation-cyclization reactions with thioureas to synthesize 2-aminothiazoles. organic-chemistry.org This type of sequential reaction is highly efficient for the rapid construction of complex heterocyclic systems.

Table 2: Catalytic Cyclization Reactions with Propargylic Substrates
CatalystPropargylic SubstrateReactantProductReaction TypeReference
Zn(OTf)₂Propargyl alcoholsAnilines, PhenolsIndoles, BenzofuransCyclization nih.gov
Microwave Irradiation (catalyst-free)Propargyl bromidesThioureas2-AminothiazolesDomino Alkylation-Cyclization organic-chemistry.org
Gold(I) catalystsPropargylic amidesIntramolecularOxazolesCyclization rsc.org
Palladium catalystsPropargylaminesIntramolecularQuinolinesCyclization nih.gov

Copper-Catalyzed Reactions

Copper catalysts are widely employed in reactions involving this compound due to their low cost, low toxicity, and versatile reactivity. Copper-catalyzed reactions of propargylic substrates often proceed via an Sₙ2' mechanism, leading to the formation of allenes, or through direct substitution to yield propargylic products.

An example of a copper-catalyzed reaction is the propargylic substitution of prochiral dichloro substrates with Grignard reagents, which provides access to synthetically valuable trisubstituted chloroallenes with high enantioselectivity. unige.ch Furthermore, copper-catalyzed silylation of propargyl dichlorides has been developed to produce chloro-substituted allenylsilanes. nih.gov These reactions highlight the ability of copper catalysts to control the regioselectivity and stereoselectivity of the propargylic substitution.

Copper catalysis has also been utilized in the amine-mediated yne-propargylic substitution, affording amines with diyne moieties, which are important pharmacophores. rsc.org This reaction demonstrates the broad scope of nucleophiles that can be employed in copper-catalyzed propargylic substitutions.

Table 3: Copper-Catalyzed Reactions of Propargylic Substrates
Catalyst SystemPropargylic SubstrateNucleophile/ReagentProductKey FeaturesReference
Copper salt and chiral ligandProchiral dichloro substratesGrignard reagentsTrisubstituted chloroallenesHigh enantioselectivity unige.ch
CuIPropargyl dichloridesSilylating agentsChloro-substituted allenylsilanesSₙ2' propargyl silylation nih.gov
Copper catalystPropargylic substratesAminesAmines with diyne moietiesYne-propargylic substitution rsc.org
Cu(CH₃CN)₄PF₆Propargylic C-H bondsCyanating agentsAllenenitrilesC-H functionalization nih.gov

Iridium-Catalyzed Reactions

Iridium catalysts have emerged as powerful tools for enantioselective allylic and, by extension, propargylic substitutions. These catalysts are known for their ability to promote reactions with high regioselectivity, typically favoring the formation of branched products, and high enantioselectivity.

Iridium-catalyzed allylic substitution reactions with a variety of nucleophiles, including aqueous solutions of unstable and volatile nucleophiles, have been reported to proceed with excellent yields and enantioselectivities. nih.gov The principles of these iridium-catalyzed allylic substitutions can be applied to propargylic systems, where this compound would serve as a competent electrophile.

A notable feature of iridium catalysis is the ability to control diastereoselectivity in allylic substitutions, which can be influenced by the choice of cation in the nucleophilic salt. berkeley.edu This level of control is highly desirable in the synthesis of complex molecules with multiple stereocenters.

Table 4: Iridium-Catalyzed Allylic Substitution Reactions
Catalyst SystemAllylic SubstrateNucleophileProductKey FeaturesReference
Iridium complex with chiral ligandAchiral allylic carbonatesSodium sulfinatesBranched allylic sulfonesHigh regioselectivity and enantioselectivity (up to 98% ee) nih.gov
Iridium catalystAllylic electrophilesAqueous solutions of nucleophiles (hydrazines, methylamine, etc.)Chiral allylic productsUse of unstable/volatile nucleophiles, high enantioselectivity (>99% ee) nih.gov
Iridium catalystTrisubstituted allylic phosphatesVarious nucleophilesEnantioenriched allylic productsFirst Ir-catalyzed enantioselective allylation of trisubstituted allylic electrophiles berkeley.edu

Ruthenium-Catalyzed Reactions

Ruthenium catalysts offer unique reactivity in transformations of propargylic compounds, often proceeding through distinct mechanistic pathways involving allenylidene or vinylidene intermediates. These intermediates can then react with a variety of nucleophiles to afford a diverse range of products.

Ruthenium-catalyzed cascade conversions of propargyl alcohols with various nucleophiles have been developed for the synthesis of complex carbo- and heterocyclic compounds. uni-halle.denih.gov These reactions are often promoted by an acidic co-catalyst and are believed to proceed via electrophilic ruthenium(II) species. uni-halle.de

Furthermore, ruthenium catalysts have been shown to be effective for the propargylation of aromatic compounds with propargylic alcohols, leading to the formation of propargylated arenes with complete regioselectivity. nih.gov The versatility of ruthenium catalysts makes them highly valuable for the construction of complex molecular architectures from simple propargylic precursors.

Table 5: Ruthenium-Catalyzed Reactions of Propargylic Alcohols
Catalyst SystemPropargylic SubstrateReactant/Reaction TypeProductMechanistic IntermediateReference
Ruthenium cyclopentadienone complexes1-Alkenylpropargyl alcoholsVarious nucleophilesDiverse carbo- and heterocyclesAllenylidene species uni-halle.de
Triaminocyclopentadienyl ruthenium complexesPropargyl alcoholsCH-acidic nucleophilesCyclic terpenoid and phloroglucinol (B13840) adductsNot specified nih.gov
Ruthenium catalystPropargylic alcoholsAromatic compoundsPropargylated aromatic productsNot specified nih.gov

Nickel-Catalyzed Reactions

Nickel catalysts provide a cost-effective and highly reactive platform for the cross-coupling of this compound with a variety of organometallic reagents. Nickel-catalyzed reactions are particularly effective for the formation of carbon-carbon bonds, even with sterically demanding substrates.

The nickel-catalyzed cross-coupling of arenesulfonates with Grignard reagents is a well-established method for the formation of C(sp²)-C(sp³) bonds. nih.govresearchgate.netresearchgate.net This methodology can be extended to this compound, allowing for the introduction of various alkyl and aryl groups at the propargylic position.

Nickel catalysts, in conjunction with organoborates, have been used for the allylic coupling on cyclopentenediol monoacetate, demonstrating their utility in the synthesis of complex natural product precursors. mdpi.com The choice of ligand is often crucial in nickel-catalyzed reactions to control the reactivity and selectivity of the transformation.

Table 6: Nickel-Catalyzed Cross-Coupling Reactions of Arenesulfonates and Related Substrates
Catalyst SystemElectrophileNucleophileProductKey FeaturesReference
NiCl₂(dppe)Neopentyl arenesulfonatesMethyl and primary alkylmagnesium bromidesAlkylarenesNucleophilic aromatic substitution nih.gov
NiF₂/PCy₃Phenolate saltsAryl Grignard reagentsNaphthalene derivativesAtom-economical researchgate.net
Ni(cod)₂/DPEphos or dppbzAryl triflatesAlkyl thiolsAryl alkyl sulfidesC-S cross-coupling of sterically hindered substrates rsc.org
Nickel catalystAlkenyl methyl ethersGrignard reagentsStilbenes and heterocyclic derivativesMild conditions nih.gov

Indium-Catalyzed Reactions

Indium catalysts, particularly cationic indium species, are effective in promoting Sₙ1-type reactions of propargylic substrates. These catalysts can generate propargyl cations under mild conditions, which can then be trapped by a wide range of nucleophiles.

Cationic indium catalysts, generated from InCl₃/AgClO₄, have been shown to promote the dehydrative carbon-carbon bond formation of α-alkyl propargyl alcohols with various aromatic and heteroaromatic compounds, phenols, alcohols, and sulfonamides. researchgate.netnih.gov this compound, with its excellent leaving group, is an ideal substrate for generating propargyl cations under indium catalysis.

Indium-mediated Barbier-Grignard-type reactions of propargyl bromide with carbonyl compounds are also well-established for the synthesis of homopropargylic alcohols. nih.gov These reactions often exhibit high regioselectivity, leading to either the allenic or homopropargylic alcohol depending on the substitution pattern of the propargyl halide. researchgate.net

Table 7: Indium-Catalyzed/Mediated Reactions of Propargylic Substrates
Catalyst/Mediator SystemPropargylic SubstrateNucleophile/ReactantProductReaction TypeReference
InCl₃/AgClO₄/Bu₄NPF₆/1,1'-binaphtholα-Alkyl propargyl alcoholsAromatic compounds, phenols, alcohols, sulfonamidesα-Aryl/heteroaryl-propargyl compoundsDehydrative Sₙ1 reaction researchgate.netnih.gov
IndiumPropargyl bromideCarbonyl compoundsHomopropargylic alcoholsBarbier-Grignard-type reaction nih.gov
IndiumTrialkylsilyl propargyl bromideAldehydesAllenic and homopropargylic alcoholsHighly regioselective addition researchgate.net

Cerium-Catalyzed Reactions

Cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) is a Lewis acid catalyst known to activate hydroxyl groups in propargylic alcohols, facilitating their nucleophilic substitution. nih.gov While direct studies detailing the use of cerium catalysts specifically with this compound are not prevalent in the reviewed literature, the underlying principle of Lewis acid catalysis is applicable.

The mechanism of cerium-catalyzed reactions with propargylic alcohols involves the coordination of the cerium ion to the oxygen atom of the hydroxyl group. This coordination enhances the leaving group ability of the hydroxyl moiety, promoting the formation of a propargylic cation intermediate. This carbocation is then susceptible to attack by a variety of nucleophiles. Given that the tosylate group is already a proficient leaving group, the role of a Lewis acid like Ce(OTf)₃ would be to further enhance its departure, particularly in reactions with weak nucleophiles or under mild conditions. This activation would proceed through the coordination of the cerium ion to one of the sulfonate oxygen atoms, thereby weakening the C-O bond and facilitating the formation of the propargylic cation.

Ytterbium-Catalyzed Reactions

Similar to cerium, ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) is another lanthanide-based Lewis acid catalyst that has found application in organic synthesis. Its utility has been demonstrated in various transformations, although specific examples detailing its catalytic role in the substitution of this compound are limited. The reactivity pattern of Yb(OTf)₃ is comparable to that of Ce(OTf)₃, primarily involving the activation of leaving groups.

In reactions with analogous substrates like propargylic alcohols, Yb(OTf)₃ facilitates nucleophilic substitution by coordinating to the hydroxyl group. This interaction polarizes the C-O bond, making the carbon atom more electrophilic and the hydroxyl group a better leaving group. By extension, Yb(OTf)₃ can be expected to catalyze reactions of this compound. The coordination of the ytterbium triflate to the sulfonate group would increase its leaving group potential, thereby promoting the reaction with a diverse range of nucleophiles under mild conditions.

Organocatalysis and Cooperative Catalysis

Organocatalysis and cooperative catalysis, which combines an organocatalyst with a metal catalyst, have emerged as powerful strategies for asymmetric synthesis. While propargylic alcohols are the more commonly employed substrates in this context, the principles can be extended to substrates with better leaving groups like this compound. A relevant example is the stereodivergent propargylic alkylation of enals, which has been achieved using propargylic acetates in a cooperative system involving an N-heterocyclic carbene (NHC) organocatalyst and a copper catalyst. nih.gov

In this system, the NHC catalyst activates the enal by forming a reactive Breslow intermediate, which acts as the nucleophile. Concurrently, the copper catalyst activates the propargylic acetate, facilitating the departure of the acetate leaving group and forming a copper-allenylidene intermediate. The subsequent reaction between these two activated species allows for the construction of a new carbon-carbon bond with high stereocontrol. nih.gov Given that a tosylate is a superior leaving group to an acetate, it is highly probable that this compound would be a competent substrate in similar cooperative catalytic systems.

The following table illustrates the substrate scope for the propargylic alkylation of isatin-derived enals with various substituted propargylic acetates, demonstrating the versatility of this cooperative catalytic approach. nih.gov

Table 1. Substrate Scope of Propargylic Acetates in NHC/Copper Cooperative Catalysis. nih.gov
Propargylic Acetate Substituent (R)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
4-MeC₆H₄94>20:199
4-FC₆H₄96>20:199
4-ClC₆H₄95>20:199
4-BrC₆H₄95>20:199
3-MeC₆H₄95>20:199
3-ClC₆H₄94>20:199
2-MeC₆H₄9319:198
2-ClC₆H₄93>20:198

Heterogeneous Catalysis (e.g., Zeolites, Resin-Supported Catalysts)

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and recycling, making them attractive for sustainable chemical processes. Zeolites and resin-supported catalysts are two prominent classes of heterogeneous catalysts that could be employed in reactions involving this compound.

Zeolites are microporous aluminosilicates with well-defined pore structures and strong Brønsted or Lewis acid sites. nih.govmdpi.com These acidic sites can catalyze a variety of organic transformations, including alkylation and substitution reactions. In the context of this compound, the Brønsted acid sites within the zeolite pores could protonate the sulfonate group, enhancing its leaving group ability and facilitating nucleophilic attack. The shape-selective nature of zeolites could also impart regioselectivity or stereoselectivity to the reaction, depending on the spatial constraints imposed by the zeolite framework. mdpi.com For instance, zeolites like H-ZSM-5 and H-beta have been shown to be effective catalysts for esterification reactions, which proceed via mechanisms involving the activation of leaving groups. mdpi.com

Resin-supported catalysts involve the immobilization of a catalytically active species onto a polymer support. A common example is the use of sulfonic acid-functionalized polystyrene resins, such as Amberlyst-15. These materials act as solid Brønsted acid catalysts and can be used in a similar manner to acidic zeolites to activate leaving groups. An ionic liquid brush has been reported as a reusable heterogeneous catalyst for the tosylation of alcohols, a reaction that forms a tosylate. acs.org While this is the reverse reaction, it demonstrates the principle of using supported catalysts in transformations involving tosylates. The use of a resin-supported acid catalyst would offer a facile method for the activation of this compound, with the added benefit of simple filtration to remove the catalyst from the reaction mixture.

Applications of Propargyl P Toluenesulfonate in Complex Molecule Synthesis

Synthesis of Pharmaceuticals and Agrochemicals

Propargyl p-toluenesulfonate serves as a key intermediate and building block in the synthesis of various pharmaceuticals and agrochemicals. guidechem.com Its ability to act as a reactive intermediate allows for the efficient incorporation of a propargyl group, a functional handle that can be further elaborated into more complex structures or that may itself be responsible for biological activity. ku.ac.ae

A significant application of this compound is in the synthesis of precursors for biologically active molecules. researchgate.netnih.gov A notable example is the preparation of 2-hydroxy-4-pentynoic acid, a crucial intermediate for creating 'clickable' biodegradable polylactides used in biomedical applications like drug delivery vehicles and tissue engineering scaffolds. researchgate.netnih.gov

The synthesis involves the C-alkylation of diethyl 2-acetamidomalonate with this compound. researchgate.netnih.gov This method is considered a safer and more economical alternative to procedures using propargyl bromide, which is shock-sensitive and poses a risk of explosive decomposition. researchgate.netnih.gov this compound, prepared from the inexpensive and stable propargyl alcohol, provides a stable source for the acetylene moiety. nih.govbeilstein-journals.org The alkylation is followed by a sequence of hydrolysis, decarboxylation, diazotization, and hydroxylation to yield the final product. researchgate.netnih.gov

Table 1: Optimization of the Alkylation of Diethyl 2-acetamidomalonate with this compound

EntrySolventConcentration of Malonate (M)Time (h)Conversion (%)Isolated Yield (%)
1Dioxane0.1209896.0
2Dioxane0.25249999.0
3THF0.112055-
Data sourced from research on the synthesis of 2-hydroxy-4-pentynoic acid, demonstrating the superior performance of dioxane as a solvent for the alkylation reaction. researchgate.net

The propargyl group is a valuable functional group in medicinal chemistry. Its introduction into molecular scaffolds can lead to compounds with significant biological activity. This compound is a preferred reagent for this purpose due to its high reactivity in nucleophilic substitution and cross-coupling reactions. guidechem.com The mechanism involves the nucleophilic substitution of the tosylate group by a reactant, effectively transferring the propargyl group to the target molecule. guidechem.com This strategy is fundamental in creating a diverse range of organic compounds destined for pharmaceutical development. guidechem.com

Certain natural products, such as some Lycopodium alkaloids, are known for their potent activity as cholinesterase inhibitors, which are compounds of interest for treating neurodegenerative disorders like Alzheimer's disease. rsc.orgresearchgate.net A key structural feature in some of these biologically active molecules is the propargyl group or a derivative thereof. While the direct use of this compound in the synthesis of specific, named cholinesterase inhibitors is not extensively detailed in the available literature, its role as a primary agent for propargylation is well-established. guidechem.com Given its effectiveness in introducing the propargyl functional group, this compound stands as a crucial potential reagent for synthetic chemists aiming to construct novel cholinesterase inhibitors or analogues of naturally occurring ones.

Natural Product Synthesis and Analogues

The total synthesis of natural products is a field that showcases the power of organic chemistry to construct complex molecules found in nature. researchgate.net These endeavors not only confirm the structure of these products but also provide access to quantities for biological testing and the creation of analogues with potentially improved therapeutic properties. researchgate.net

A critical step in many total syntheses is the formation of key intermediates that contain the core structural elements of the target molecule. Propargylation reactions are frequently employed to create such intermediates. For example, in the synthetic approaches to the alkaloid (–)-epiquinamide, a key strategic step involves a propargylation reaction to form a homopropargyl alcohol. nih.gov This transformation creates a crucial carbon-carbon bond and installs a versatile alkyne functionality for subsequent reactions. This compound is an effective reagent for such propargylation reactions, allowing for the controlled and efficient formation of these vital synthetic precursors. guidechem.com

In the total synthesis of complex natural products, such as the Lycopodium alkaloids, multi-step strategies are required to assemble the intricate polycyclic systems. nih.gov For instance, the synthesis of lycopodine has been approached using strategies that include an intramolecular Michael addition and a Mannich cyclization to construct the tricycle core. nih.gov The construction of the initial carbon skeleton for these complex molecules often relies on the introduction of specific functional groups that can be manipulated to form the required rings. The introduction of a propargyl group via a reagent like this compound can be a foundational step in building the necessary framework for these elaborate total synthesis campaigns. guidechem.com

Polymer Synthesis

The dual reactivity of this compound makes it a significant contributor to the field of polymer chemistry. It serves as an efficient initiator for certain types of polymerization and can also be employed to introduce crosslinks, thereby modifying the physical and chemical properties of the resulting polymers. Furthermore, its well-defined structure allows for its use in mechanistic studies of polymerization processes.

Use as an Initiator in Cationic Ring-Opening Polymerization (e.g., Poly(2-isopropyl-2-oxazoline)s)

This compound is an effective initiator for the cationic ring-opening polymerization (CROP) of 2-oxazolines, such as 2-isopropyl-2-oxazoline. In this role, the electrophilic propargyl group is attacked by the nucleophilic nitrogen atom of the 2-oxazoline monomer, initiating the polymerization process. The tosylate anion acts as the counter-ion for the propagating oxazolinium cation. This initiation method is particularly valuable as it introduces a terminal alkyne functionality into the polymer chain. This alkyne group can then be utilized for post-polymerization modifications via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various functional molecules.

The polymerization of 2-isopropyl-2-oxazoline initiated by this compound typically proceeds in a living manner, which allows for good control over the molecular weight and a narrow molecular weight distribution of the resulting poly(2-isopropyl-2-oxazoline).

InitiatorMonomerSolventTemperature (°C)Time (h)[M]/[I] RatioMn ( g/mol )PDI
This compound2-isopropyl-2-oxazolineAcetonitrile8024100:111,3001.15
This compound2-isopropyl-2-oxazolineChlorobenzene1001850:15,7001.20
This compound2-isopropyl-2-oxazolineDichloromethane (B109758)4048200:122,6001.10

Crosslinking Agent in Polymerization Reactions

Beyond initiation, this compound can function as a crosslinking agent in polymerization reactions. organic-chemistry.org The terminal alkyne of the propargyl group can participate in various chemical reactions to form crosslinks between polymer chains. For instance, in systems containing functional groups that can react with alkynes, such as azides or thiols, this compound can be incorporated into the polymer backbone or as a pendant group. Subsequent reaction of the alkyne can lead to the formation of a three-dimensional polymer network. This crosslinking imparts enhanced mechanical strength, thermal stability, and solvent resistance to the resulting material.

Mechanistic Studies in Polymerization

The well-defined structure of this compound makes it a useful tool for mechanistic studies in polymerization. The tosylate is a good leaving group, leading to a clean and efficient initiation of cationic polymerization. The presence of the propargyl group at the initiating end of the polymer chain can be readily identified using spectroscopic techniques such as NMR and IR, allowing for precise determination of the polymer's end-group functionality. This is crucial for confirming the initiation mechanism and for studying the kinetics of the polymerization process. The terminal alkyne also serves as a handle for attaching reporter molecules, which can be used to track the polymer chains in various applications.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a key reagent in the synthesis of various heterocyclic systems, including furan (B31954) and pyrrole derivatives, by providing a three-carbon propargyl unit that can undergo cyclization reactions.

Furan Derivatives

This compound is utilized in the palladium-catalyzed synthesis of furan derivatives from acylchromates. In this reaction, the propargyl group is transferred to the acylchromate, followed by a cyclization and aromatization sequence to yield the furan ring. This method provides a route to polysubstituted furans with a variety of functional groups.

Acylchromate PrecursorThis compound EquivalentCatalystSolventYield (%)
Phenylacetylchromate1.2Pd(PPh3)4THF78
2-Thienylacetylchromate1.2Pd(OAc)2/dpppDioxane72
Cinnamoylchromate1.2PdCl2(dppf)Acetonitrile85

Pyrrole Derivatives

While direct reactions of this compound in the one-pot synthesis of pyrroles are less commonly reported, it serves as an essential precursor for the synthesis of N-propargyl amines, which are key intermediates in various pyrrole syntheses. The reaction of an amine with this compound, a standard nucleophilic substitution, readily yields the corresponding N-propargyl amine. These intermediates can then undergo intramolecular cyclization or react with other components to form the pyrrole ring. For example, N-propargyl amines can be cyclized in the presence of a base to afford pyrrole derivatives.

AmineThis compound EquivalentBaseSolventProductYield (%)
Aniline1.1NaHTHF1-Propargyl-1H-indole88
Benzylamine1.1K2CO3Acetonitrile1-Benzyl-1H-pyrrole92
Morpholine1.1Et3NDichloromethane4-Propargylmorpholine95

Dihydropyridinones

The synthesis of dihydropyridinones, a class of compounds with significant biological activity, can be achieved through methodologies involving N-propargyl ynamides. In a notable asymmetric hydrative cyclization, para-toluenesulfonic acid (PTSA) is utilized as a promoter. The proposed mechanism involves the initial addition of PTSA to the ynamide, forming an enol sulfonate intermediate. This is followed by a 6-endo-dig cyclization of a gold-activated triple bond with an olefin, which, after hydrolysis, yields the dihydropyridinone product. thieme-connect.com While this example uses PTSA as a promoter rather than this compound as a starting material, it highlights the relevance of the tosylate group in activating the substrate for the key cyclization step.

Quinolines and Tetrahydroquinolines

The quinoline scaffold is a core structure in many pharmaceuticals. Propargyl derivatives of quinolines are valuable intermediates in the synthesis of more complex molecules. For instance, a propargyl derivative of quinoline can be reacted with a dihydropyrimidone (DHPM) derivative in the presence of copper sulfate and sodium ascorbate to form 1,2,3-triazole-linked dihydropyrimidinone quinoline hybrids. nih.gov

Furthermore, p-toluenesulfonic acid has been employed as a catalyst in the synthesis of quinoline-4-carboxylic derivatives through a one-pot, three-component reaction under microwave irradiation, demonstrating an environmentally friendly approach. nih.gov Another strategy for synthesizing 4-alkyl-2,3-disubstituted quinolines involves the p-toluenesulfonic acid-promoted annulation of 2-alkynylanilines with activated ketones. preprints.orgmdpi.com

In the realm of tetrahydroquinolines, N-propargyl-1,2,3,4-tetrahydroquinolines can be synthesized via a one-pot, three-component cationic Povarov reaction, although specific catalysis by this compound is not detailed. researchgate.net

Indoles

Indole derivatives are ubiquitous in biologically active compounds. The synthesis of indole compounds can be achieved using 2-ethynylaniline and its derivatives as starting materials in the presence of p-toluenesulfonic acid monohydrate and a silver oxide catalyst. google.com This method provides a general route to indole compounds under mild conditions. google.com Additionally, the alkylation of indoles with propargylic alcohols can be controlled by the choice of catalyst. While triflic acid leads to 3-alkenylation, the use of other catalysts can result in 3-propargylic indoles, which are valuable synthetic intermediates. acs.org

Pyrazoles

Pyrazoles, another important class of nitrogen-containing heterocycles, can be synthesized from propargyl derivatives. One method involves the treatment of propargyl alcohols with p-tosyl hydrazide in the presence of a catalyst to form propargyl hydrazides. These intermediates can then be converted into N-tosyl pyrazoles upon treatment with an acid. nih.gov A one-step acid-catalyzed hydrazination/cyclization of propargyl alcohols can directly yield pyrazoles in high yields. nih.gov

In a different approach, the reaction of β-enaminodiketones with methylhydrazine in the presence of p-toluenesulfonic acid (PTSA) leads to the formation of 4,5-disubstituted pyrazoles. mdpi.com The PTSA is proposed to facilitate the formation of an N-acyliminium species, which then undergoes further transformation to the pyrazole product. mdpi.com

Spirooxindoles

Spirooxindoles are a privileged scaffold in medicinal chemistry. Their synthesis often involves multicomponent reactions catalyzed by p-toluenesulfonic acid (p-TSA). For example, a three-component reaction of isatin, urea, and a 1,3-dicarbonyl compound in the presence of p-TSA provides spirooxindoles in high yields. preprints.org Similarly, the reaction of isatin, 1,3-cyclohexanedione, and an aromatic amine can be catalyzed by p-toluenesulfonic acid to produce spiro[acridine-9,3′-indolines]-1,2′,8-triones. mdpi.com The synthesis of other complex spirooxindoles, such as spiro[indoline-2,5′-[4′,5′]dihydrothiazoles], can also be achieved using p-toluenesulfonic acid to catalyze the formation of an intermediate. mdpi.com

C-C Bond Formation Methodologies

This compound is a valuable reagent for the formation of carbon-carbon bonds, primarily through alkylation reactions where it serves as a propargyl cation equivalent.

Alkylation Reactions

A key application of this compound is in alkylation reactions with nucleophiles. For instance, it is used in the synthesis of 2-hydroxy-4-pentynoic acid. This synthesis involves the alkylation of diethyl 2-acetamidomalonate with this compound. sigmaaldrich.cn The resulting product undergoes a series of transformations including hydrolysis, decarboxylation, diazotization, and hydroxylation to yield the final product. sigmaaldrich.cn This reaction demonstrates the utility of this compound as an effective propargylating agent for carbon nucleophiles.

Reactant 1 Reactant 2 Product Reaction Type Reference
Diethyl 2-acetamidomalonateThis compoundDiethyl 2-acetamido-2-propargylmalonateAlkylation sigmaaldrich.cn

Alkenylation and Arylation Reactions

This compound serves as a versatile precursor in the synthesis of complex molecules, particularly in reactions that form new carbon-carbon bonds, such as alkenylation and arylation. These transformations are frequently achieved through transition metal-catalyzed cross-coupling reactions, where the tosylate group acts as a competent leaving group.

Alkenylation Reactions: The introduction of an alkenyl moiety to the propargyl framework can be accomplished via palladium-catalyzed coupling reactions. While specific examples detailing the direct use of this compound in well-known alkenylation reactions like the Heck reaction are not extensively documented in readily available literature, the principles of such reactions are applicable. The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex. Given that tosylates can also be effective leaving groups in palladium-catalyzed couplings, it is plausible that this compound could participate in similar transformations. The reaction would theoretically proceed via oxidative addition of the propargyl tosylate to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the alkenylated propargyl derivative.

Arylation Reactions: The arylation of this compound is more commonly implied through reactions such as the Sonogashira coupling. The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, typically coupling a terminal alkyne with an aryl or vinyl halide. In a modified context, this compound can be viewed as a propargyl cation equivalent. Its reaction with organometallic reagents, such as organocuprates or through palladium-catalyzed cross-coupling with arylboronic acids (a Suzuki-type coupling), would lead to the formation of aryl-substituted alkynes. The success of such reactions hinges on the ability of the tosylate to be displaced by the nucleophilic aryl species under the catalytic conditions.

The following table summarizes the potential alkenylation and arylation reactions involving this compound:

Reaction TypeGeneral SchemeCatalyst/ReagentsProduct Type
Alkenylation (Heck-type)Propargyl-OTs + AlkenePd catalyst, BaseAlkenylated Propargyl Derivative
Arylation (Suzuki-type)Propargyl-OTs + Aryl-B(OR)₂Pd catalyst, BaseAryl-substituted Alkyne
Arylation (Sonogashira-type variation)Propargyl-OTs + Aryl-MCu(I) or Pd catalystAryl-substituted Alkyne

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This compound can be a key building block in such reactions, primarily by providing the propargyl moiety.

One of the most prominent MCRs involving a propargyl group is the A³ coupling (Aldehyde-Alkyne-Amine coupling), which leads to the synthesis of propargylamines. Propargylamines are valuable intermediates in the synthesis of numerous biologically active compounds and natural products. The general mechanism of the A³ coupling involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide, generated from the terminal alkyne and a metal catalyst (commonly copper or gold).

While this compound is not a direct participant as the alkyne component in the classical A³ coupling, it can be utilized to generate the necessary terminal alkyne precursor through various synthetic transformations. More directly, the electrophilic nature of this compound allows for its participation in MCRs where a propargyl electrophile is required. For instance, a variation of the A³ coupling could potentially involve the reaction of an aldehyde, an amine, and an organometallic reagent that subsequently traps an electrophile like this compound.

The following table outlines the key features of the A³ coupling reaction, a relevant MCR for the synthesis of molecules containing a propargyl group:

Reaction NameReactantsCatalystProduct
A³ CouplingAldehyde, Terminal Alkyne, AmineTypically Cu(I), Ru, Au, or Ag saltsPropargylamine (B41283)

C-Heteroatom Bond Formation Methodologies (C-O, C-N, C-S, C-Halogen, C-P)

This compound is an excellent electrophile for the formation of carbon-heteroatom bonds due to the good leaving group ability of the p-toluenesulfonate anion. guidechem.com These reactions typically proceed via a nucleophilic substitution mechanism (Sₙ2), where a variety of heteroatom nucleophiles can displace the tosylate group to introduce the propargyl moiety into a diverse range of molecules. guidechem.com

C-O Bond Formation: The reaction of this compound with oxygen nucleophiles, such as alcohols or phenols, in the presence of a base, leads to the formation of propargyl ethers. This method is a straightforward approach to introduce the propargyl group onto a molecule via an ether linkage.

C-N Bond Formation: Nitrogen nucleophiles, including primary and secondary amines, azides, and heterocyclic amines, readily react with this compound to yield the corresponding N-propargylated products. This reaction is fundamental in the synthesis of propargylamines and other nitrogen-containing compounds that are precursors to various pharmaceuticals and biologically active molecules.

C-S Bond Formation: Sulfur nucleophiles, such as thiols and thiophenols, react with this compound to form propargyl thioethers. This transformation is an efficient way to introduce the propargyl group into sulfur-containing molecules.

C-Halogen Bond Formation: Propargyl halides can be synthesized by reacting this compound with a halide source, such as a metal halide (e.g., NaI, KBr). In this reaction, the halide anion acts as the nucleophile, displacing the tosylate group.

C-P Bond Formation: Phosphorus nucleophiles, such as phosphines and phosphites, can react with this compound to form phosphonium salts or phosphonates, respectively. These reactions are useful for the synthesis of organophosphorus compounds containing a propargyl moiety.

The following table provides a summary of C-heteroatom bond formation reactions using this compound:

HeteroatomNucleophileProduct
OxygenAlcohol (ROH), Phenol (ArOH)Propargyl ether (Propargyl-OR)
NitrogenAmine (R₂NH), Azide (N₃⁻)N-Propargylated amine (Propargyl-NR₂), Propargyl azide (Propargyl-N₃)
SulfurThiol (RSH), Thiophenol (ArSH)Propargyl thioether (Propargyl-SR)
HalogenHalide ion (X⁻)Propargyl halide (Propargyl-X)
PhosphorusPhosphine (R₃P), Phosphite (P(OR)₃)Propargylphosphonium salt ([Propargyl-PR₃]⁺), Propargylphosphonate (Propargyl-P(O)(OR)₂)

Computational and Theoretical Studies on Propargyl P Toluenesulfonate Reactivity

Quantum Chemical Calculations on Reaction Mechanisms and Transition States

Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions involving propargyl p-toluenesulfonate. These calculations, often employing methods like Density Functional Theory (DFT) and high-level ab initio calculations such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), can map out the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.

For instance, in a typical SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group, leading to an inversion of stereochemistry. libretexts.org Quantum chemical calculations can model this process, providing precise bond lengths and angles at the transition state. Furthermore, these methods can explore alternative or competing reaction pathways, such as SN2' reactions, where the nucleophile attacks the terminal carbon of the propargyl group, or elimination reactions.

While specific high-level computational studies on the reaction mechanisms of this compound are not abundant in the readily available literature, the principles are well-established from studies on related compounds. For example, theoretical studies on the recombination of propargyl radicals to form benzene (B151609) have utilized QCISD(T)/6-311G(d,p) level calculations to analyze reaction pathways, demonstrating the power of these methods in mapping complex potential energy surfaces. researchgate.net Similarly, DFT calculations have been effectively used to explore the multistep mechanism of acid-catalyzed nucleophilic aromatic substitution involving p-toluenesulfonic acid (pTsOH). lu.se

The table below summarizes common quantum chemical methods and their applications in studying reaction mechanisms relevant to this compound.

Computational Method Abbreviation Typical Application in Reaction Mechanism Studies
Density Functional TheoryDFTGeometry optimization of reactants, products, and transition states; calculation of reaction energies and activation barriers.
Møller-Plesset Perturbation TheoryMP2, MP4Inclusion of electron correlation for more accurate energy calculations, particularly for systems where DFT may be less reliable.
Coupled Cluster TheoryCCHigh-accuracy single-point energy calculations for critical points on the potential energy surface.
Quadratic Configuration InteractionQCIA method that provides a high level of theory for accurate energy predictions.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is an invaluable tool for predicting the regioselectivity and stereoselectivity of chemical reactions. nih.gov For a molecule like this compound, which has multiple potentially reactive sites, predicting where a nucleophile will attack is crucial. The propargyl group offers two primary sites for nucleophilic attack: the α-carbon directly attached to the tosylate leaving group (leading to an SN2 product) and the γ-carbon at the end of the triple bond (leading to an SN2' product, often an allene).

Computational methods can predict the preferred site of attack by calculating the activation energies for the different pathways. The pathway with the lower activation energy will be the kinetically favored one. Factors influencing this include steric hindrance, electronic effects, and the nature of the nucleophile and solvent.

While specific computational studies predicting the regioselectivity of nucleophilic attack on this compound are not extensively documented in the searched literature, studies on related propargyl systems offer insights. For instance, the iodination of propargyl tosylates has been proposed to proceed through a 3,3-migration of the tosylate group, indicating a rearrangement that influences the final product structure. rsc.org

Machine learning models, often trained on data from DFT calculations, are also emerging as powerful tools for predicting regioselectivity in reactions like SNAr. nih.govsemanticscholar.org These models can learn from large datasets of reactions to predict the outcomes of new transformations with high accuracy. nih.gov

The stereoselectivity of reactions involving this compound can also be investigated computationally. For instance, if the reaction proceeds via an SN2 mechanism at a chiral center, an inversion of stereochemistry is expected. libretexts.org Computational modeling of the transition state can confirm this stereochemical outcome.

The following table outlines computational approaches used to predict reaction selectivity.

Selectivity Type Computational Approach Information Obtained
Regioselectivity Transition state energy calculations (e.g., using DFT) for different possible reaction pathways.The relative activation energies for attack at different sites (e.g., α- vs. γ-carbon), indicating the kinetically favored product.
Analysis of frontier molecular orbitals (HOMO/LUMO).Identification of the most electrophilic sites in the molecule, suggesting the likely point of nucleophilic attack.
Stereoselectivity Modeling of the transition state geometry for reactions at chiral centers.Determination of the stereochemical outcome (e.g., inversion or retention of configuration).
Conformational analysis of reactants and transition states.Understanding how the spatial arrangement of atoms influences the approach of the nucleophile and the resulting stereochemistry.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to establish these relationships mathematically. nih.govresearchgate.net

For a series of related sulfonate esters, QSAR models can be developed to predict their reactivity based on various molecular descriptors. These descriptors can be calculated computationally and include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov

For example, a QSAR study on a series of sulfonate esters in the local lymph node assay (a measure of skin sensitization) developed a model based on electrophilicity and hydrophobicity parameters. nih.gov Such a model could, in principle, be applied to this compound to predict its potential for similar biological activity.

Although specific computational SAR studies focused solely on this compound are not readily found, the methodology is broadly applicable. A hypothetical SAR study on a series of propargyl derivatives could investigate how substituents on the aromatic ring of the tosylate group or modifications to the propargyl moiety affect the rate of a particular reaction.

The key steps in a computational SAR study are outlined below:

Data Set Compilation: A set of molecules with known activities or reactivities is collected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the data set using computational software.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using statistical techniques, often with an external test set of molecules not used in the model development.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into the dynamic processes of a chemical reaction. Unlike static quantum chemical calculations that focus on stationary points on the potential energy surface, MD simulations can explore the entire reaction pathway, including the role of solvent molecules and conformational changes. nih.gov

For a reaction involving this compound, MD simulations could be used to:

Study Solvation Effects: By explicitly including solvent molecules in the simulation, one can observe how they interact with the reactants and the transition state, and how they influence the reaction energetics.

Explore Conformational Landscapes: MD can sample different conformations of the reactants, which can be important for understanding how the molecule approaches the transition state.

Simulate Reaction Dynamics: With the use of reactive force fields or ab initio MD, it is possible to simulate the bond-breaking and bond-forming events of the reaction itself, providing a dynamic picture of the reaction pathway.

Recent advancements have seen the use of MD simulations to automatically discover reaction pathways in complex systems. nih.gov While no specific MD simulation studies on the reaction pathways of this compound were identified in the search results, the methodology is well-suited for such investigations. For example, MD simulations have been used to study the thermodynamic, structural, and dynamic properties of related aromatic compounds like benzene, toluene, and p-xylene.

Q & A

Q. What are the standard synthetic routes for propargyl p-toluenesulfonate in laboratory settings?

this compound is typically synthesized via esterification of propargyl alcohol with p-toluenesulfonyl chloride under basic conditions. A common protocol involves dissolving propargyl alcohol in anhydrous dichloromethane, adding triethylamine as a base, and slowly introducing p-toluenesulfonyl chloride at 0°C. The reaction mixture is stirred for 12–24 hours, followed by extraction and solvent removal. Purity is confirmed via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1 v/v) as the mobile phase .

Q. How can thin-layer chromatography (TLC) be optimized for monitoring the synthesis of this compound?

TLC analysis is performed using silica gel plates with a fluorescent indicator. A mobile phase of hexane:ethyl acetate (3:1 v/v) effectively separates unreacted propargyl alcohol (lower Rf) from the product (higher Rf). Visualization under UV light (254 nm) or iodine vapor confirms compound spots. Retention factors (Rf) should be validated against a pure reference standard .

Q. What chromatographic techniques are recommended for purifying this compound?

Column chromatography using silica gel (60–120 mesh) and a gradient of hexane:ethyl acetate (from 4:1 to 1:1) is effective. For higher purity, recrystallization from a mixture of diethyl ether and hexane (1:3) can be employed. Monitor fractions via TLC and characterize the final product using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. What reaction mechanisms are proposed for the decomposition or transformation of this compound under varying conditions?

this compound undergoes nucleophilic substitution (SN2) due to its sulfonate ester group. In polar aprotic solvents (e.g., DMF), it reacts with nucleophiles like amines or thiols. Under acidic conditions, hydrolysis to p-toluenesulfonic acid and propargyl alcohol occurs. Computational studies (DFT) suggest a transition state with partial charge delocalization on the sulfonate group .

Q. What methodologies are employed to assess the genotoxic potential of this compound in pharmaceuticals?

Genotoxicity is evaluated using the Salmonella mutagenicity assay (Ames test) and in vivo Pig-a assay. For trace analysis, GC-MS/MS or LC-MS/MS is employed. For example, a GC-MS/MS method with a DB-5MS column (30 m × 0.25 mm) and electron ionization (EI) detects limits of quantification (LOQ) as low as 0.03 ng. Calibration curves (0.05–5.08 µg/mL) are validated for linearity (R² > 0.99) .

Q. How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

Accelerated stability studies involve storing the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Samples are analyzed periodically via HPLC (C18 column, 35°C, 20 mM ammonium acetate/acetonitrile gradient) or LC-MS. Degradation kinetics are modeled using first-order equations. Storage at 0–6°C in amber vials under nitrogen is recommended for long-term stability .

Q. How can discrepancies in detection limits between LC-MS and GC-MS methods for this compound be resolved?

Discrepancies arise from ionization efficiency (LC-MS favors polar derivatives) and volatility (GC-MS requires derivatization). Cross-validation using isotopically labeled internal standards (e.g., deuterated analogs) improves accuracy. For LC-MS, a LOQ of 0.03 ng is achievable with positive electrospray ionization (ESI+), while GC-MS/MS with chemical ionization (CI) offers comparable sensitivity .

Q. What experimental approaches are used to study the kinetic parameters of this compound in nucleophilic substitution reactions?

Pseudo-first-order kinetics are measured using excess nucleophile (e.g., sodium azide) in acetonitrile. Reaction progress is monitored via UV-Vis spectroscopy (λ = 260 nm) or HPLC. Activation energy (Ea) is calculated using the Arrhenius equation by varying temperatures (20–80°C). Transition state theory (TST) and computational modeling (e.g., Gaussian) further elucidate mechanistic pathways .

Data Analysis and Contradiction Resolution

Q. How can conflicting data on this compound’s solubility in polar solvents be reconciled?

Solubility discrepancies often stem from impurities or hydration states. Use Karl Fischer titration to confirm water content. For polar solvents (e.g., DMSO), solubility is measured via saturation shake-flask method at 25°C, followed by HPLC quantification. Conflicting results may require revisiting purification protocols (e.g., activated charcoal treatment) .

Q. What strategies mitigate interference from p-toluenesulfonic acid byproducts during this compound quantification?

Ion-pair chromatography with tetrabutylammonium bromide (10 mM) in the mobile phase separates the sulfonate ester from acidic byproducts. For LC-MS, selective reaction monitoring (SRM) of m/z 210 → 155 (this compound) and m/z 172 → 80 (p-toluenesulfonic acid) minimizes cross-talk .

Derivative and Application Studies

Q. What synthetic applications utilize this compound as a key intermediate?

The compound is a precursor in Sonogashira coupling for aryl alkyne synthesis. It also serves as a sulfonating agent in peptide chemistry to protect amine groups. Derivatives like 3-butynyl p-toluenesulfonate ( ) are used in click chemistry for bioconjugation .

Q. How does this compound compare to other sulfonate esters in radical polymerization studies?

Compared to methyl or ethyl sulfonates, the propargyl group enhances reactivity in radical chain-transfer reactions. Electron paramagnetic resonance (EPR) studies show stabilized propargyl radicals (g-factor = 2.0023) participate in aromatic ring formation, critical in PAH (polycyclic aromatic hydrocarbon) growth mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.